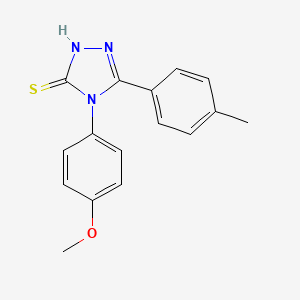

4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a triazole derivative. Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have gained importance in recent years due to their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of triazoles involves a five-membered ring with three nitrogen atoms and two carbon atoms. The presence of the methoxyphenyl and methylphenyl groups will likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, particularly due to the presence of the nitrogen atoms in the ring. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbon atoms of the ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole ring, as well as the methoxyphenyl and methylphenyl groups. These groups could affect properties such as solubility, melting point, and reactivity .Applications De Recherche Scientifique

Heterocyclic Compounds and Drug Synthesis

4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol falls under the class of triazole derivatives, which are of significant interest in the pharmaceutical industry due to their broad range of biological activities. Triazoles are a vital class of five-membered heterocyclic compounds, extensively researched for over a century. They are known for their structural versatility, allowing for various chemical modifications to tailor pharmacological profiles. This compound's relevance is highlighted by the continuous exploration of triazoles for developing new drugs, underpinned by their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. The synthesis and modification of triazole derivatives are pivotal in addressing emerging diseases and developing treatments for neglected diseases affecting humanity, especially in vulnerable populations (Ferreira et al., 2013).

Chemical Transformations and Biological Features

Recent studies emphasize the chemical transformations of 1,2,4-triazole-3-thiol derivatives, showcasing their antioxidant and antiradical activity. These compounds, including this compound, are compared to biogenic amino acids like cysteine for their free SH-group, revealing potential in enhancing patients' overall condition and biochemical processes, particularly those exposed to high doses of radiation. The exploration of these derivatives has opened new avenues for synthesizing compounds with enhanced biological activities (Kaplaushenko, 2019).

Applications in Organic Synthesis

The use of 1,2,4-triazole derivatives extends beyond pharmacological applications, touching various scientific fields. These derivatives are utilized in engineering, metallurgy, agriculture, and more, showcasing their versatility. For instance, 1,2,4-triazole derivatives serve as optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, indicating their wide-ranging utility in industrial applications. Their low toxicity further enhances their desirability for diverse uses, from controlling pests in agriculture to additive roles in fuels and oils, underscoring the broad research and development spectrum these compounds cover (Parchenko, 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS/c1-11-3-5-12(6-4-11)15-17-18-16(21)19(15)13-7-9-14(20-2)10-8-13/h3-10H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCJUUPLSYPGETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(3-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-2-hydroxypropoxy)benzoate](/img/structure/B2736284.png)

![4-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2736286.png)

![(1-Methyl-3-(trifluoromethyl)-5-{[3-(trifluoro-methyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methanol](/img/structure/B2736290.png)

![4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B2736293.png)

![methyl 2-((1,5-dimethyl-1H-pyrazole-3-carbonyl)imino)-3-ethyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2736295.png)

![methyl 6-chloro-2-(2-oxo-2-(m-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2736296.png)

![6-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]methyl}pyridine-3-sulfonamide](/img/structure/B2736297.png)

![6-Bromo-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B2736300.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2736301.png)

![4-{3-[4-(Methylsulfanyl)phenyl]propanoyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2736302.png)